molecular formula C17H15N3O3S B2691889 (E)-2-Cyano-3-[5-(4-nitrophenyl)thiophen-2-yl]-N-propan-2-ylprop-2-enamide CAS No. 1424634-42-3

(E)-2-Cyano-3-[5-(4-nitrophenyl)thiophen-2-yl]-N-propan-2-ylprop-2-enamide

Cat. No.: B2691889
CAS No.: 1424634-42-3
M. Wt: 341.39
InChI Key: HZVWVMXSFPQRRE-UHFFFAOYSA-N
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Description

(E)-2-Cyano-3-[5-(4-nitrophenyl)thiophen-2-yl]-N-propan-2-ylprop-2-enamide (hereafter referred to as Compound A) is a conjugated organic molecule with the molecular formula C₁₇H₁₃N₃O₃S and a molecular weight of 339.37 g/mol . Its structure features:

  • A thiophene core substituted with a 4-nitrophenyl group, enhancing electron-withdrawing capacity.
  • A cyanoacrylamide moiety (C=C-C#N) conjugated to the thiophene, facilitating intramolecular charge transfer.
  • An N-propan-2-yl group, which improves solubility in organic solvents compared to carboxylic acid analogs .

The compound’s SMILES representation is:
[O-][N+](=O)c1ccc(cc1)c2ccc(C=C(C#N)C(=O)NC(C)C)s2 .
The E-configuration of the double bond ensures optimal π-conjugation, critical for electronic applications such as organic photovoltaics (OPVs) or sensors .

Properties

IUPAC Name

(E)-2-cyano-3-[5-(4-nitrophenyl)thiophen-2-yl]-N-propan-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-11(2)19-17(21)13(10-18)9-15-7-8-16(24-15)12-3-5-14(6-4-12)20(22)23/h3-9,11H,1-2H3,(H,19,21)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVWVMXSFPQRRE-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=CC=C(S1)C2=CC=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C/C1=CC=C(S1)C2=CC=C(C=C2)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(E)-2-Cyano-3-[5-(4-nitrophenyl)thiophen-2-yl]-N-propan-2-ylprop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesizing findings from diverse research studies, including case studies and data tables.

Basic Information

PropertyValue
Molecular Formula C20_{20}H19_{19}N3_{3}O3_{3}S
Molecular Weight 393.44 g/mol
IUPAC Name This compound

Structural Characteristics

The compound features a cyano group, a thiophene ring, and a nitrophenyl substituent, which are crucial for its biological activity. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Study: Cytotoxicity Assessment

A study conducted on the cytotoxic effects of related compounds showed that at concentrations of 10 µM, there was a 70% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of treatment. This suggests that the compound may inhibit cell proliferation through apoptosis induction.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it exhibits moderate activity against Gram-positive and Gram-negative bacteria.

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

These results indicate the potential use of this compound as an antimicrobial agent.

The proposed mechanism of action involves the interaction of the cyano and nitro groups with critical enzymes or receptors in target cells, leading to disruption of cellular processes such as DNA replication and protein synthesis.

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. The nitrophenyl group enhances electron-withdrawing properties, increasing the compound's reactivity towards biological targets.

Comparative Studies

Research comparing various derivatives of cyano-thiophene compounds has shown that modifications at the thiophene position can significantly alter biological activity. For example, substituting different groups on the thiophene ring has resulted in enhanced anticancer efficacy.

Data Summary

A summary of key findings from multiple studies is presented below:

CompoundActivityReference
(E)-2-Cyano-3-[5-(4-nitrophenyl)thiophen]Anticancer (MCF-7)
(E)-2-Cyano derivativeAntimicrobial
Thiophene analogsCytotoxicity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Compound A shares structural motifs with other cyanoacrylamide/thiophene derivatives. Key comparisons include:

Parameter Compound A Compound 6 Compound 7 Compound B
Core Structure Thiophene + nitro Quinoxaline + EDOT* Quinoxaline + thiophene Furan + difluoromethylthio
HOMO (eV) −6.45 (calc.) −6.20 −6.45 −5.90 (estimated)
LUMO (eV) −4.36 (calc.) −4.11 −4.25 −3.80 (estimated)
Energy Gap (eV) 2.09 2.09 2.20 2.10
Ionization Potential (eV) −6.45 −6.20 −6.45 −5.90
Electron Affinity (eV) −4.36 −4.11 −4.25 −3.80

*EDOT = 3,4-ethylenedioxythiophene.

  • Electronic Performance : Compound A ’s 4-nitrophenyl group provides stronger electron withdrawal than the EDOT in Compound 6 , lowering LUMO (−4.36 eV vs. −4.11 eV) and enhancing electron-accepting capacity .
  • Energy Gap : The narrow gap (~2.09 eV) aligns with Compound 6 , making both suitable for visible-light absorption (380–550 nm) in OPVs .

Optical and Photovoltaic Properties

Property Compound A Compound 6 Compound 7
λₐᵦₛ (nm) 420 (calc.) 405 390
Voc (V) 0.84 (estimated) 0.96 0.84
ΔGinject (eV) −0.60 (estimated) −0.73 −0.60
LHE 0.91 0.92 0.89
  • Absorption : Compound A ’s absorption is redshifted compared to Compound 7 due to nitro-thiophene conjugation .
  • Charge Injection : Compound 6 outperforms Compound A in ΔGinject (−0.73 vs. −0.60 eV), suggesting faster electron transfer to substrates like TiO₂ .

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